molecular formula C8H8Br2N4 B11934888 2-[(Z)-(3,4-dibromophenyl)methylideneamino]guanidine

2-[(Z)-(3,4-dibromophenyl)methylideneamino]guanidine

Cat. No.: B11934888
M. Wt: 319.98 g/mol
InChI Key: VMYFCUKMGMFQNH-PQMHYQBVSA-N
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Description

2-[(Z)-(3,4-dibromophenyl)methylideneamino]guanidine is an organic compound that belongs to the class of guanidines This compound is characterized by the presence of a dibromophenyl group attached to a guanidine moiety through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-(3,4-dibromophenyl)methylideneamino]guanidine typically involves the reaction of 3,4-dibromobenzaldehyde with aminoguanidine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-(3,4-dibromophenyl)methylideneamino]guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(Z)-(3,4-dibromophenyl)methylideneamino]guanidine involves its interaction with specific molecular targets. The compound binds to phosphatidylglycerol and cardiolipin in bacterial membranes, leading to membrane disruption and cell death. Additionally, it can inhibit viral replication by targeting viral proteins and interfering with their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Z)-(3,4-dibromophenyl)methylideneamino]guanidine is unique due to its dibromo substitution, which imparts distinct chemical reactivity and biological activity. The presence of bromine atoms enhances its ability to interact with biological targets and increases its potency as an antimicrobial and antiviral agent .

Properties

Molecular Formula

C8H8Br2N4

Molecular Weight

319.98 g/mol

IUPAC Name

2-[(Z)-(3,4-dibromophenyl)methylideneamino]guanidine

InChI

InChI=1S/C8H8Br2N4/c9-6-2-1-5(3-7(6)10)4-13-14-8(11)12/h1-4H,(H4,11,12,14)/b13-4-

InChI Key

VMYFCUKMGMFQNH-PQMHYQBVSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=N\N=C(N)N)Br)Br

Canonical SMILES

C1=CC(=C(C=C1C=NN=C(N)N)Br)Br

Origin of Product

United States

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